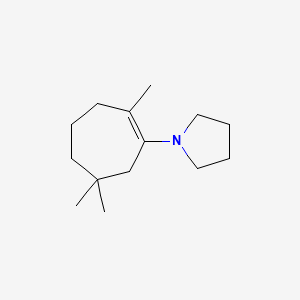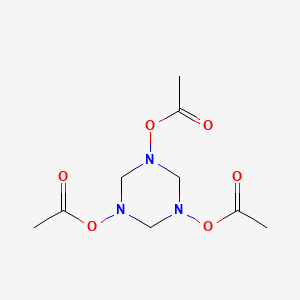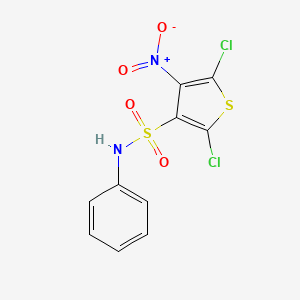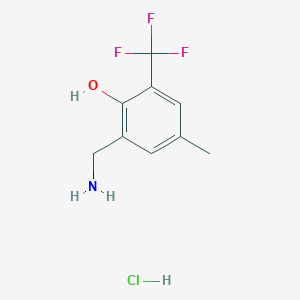![molecular formula C18H17N3S3 B14598451 3-(Methylsulfanyl)-5,6-bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine CAS No. 59663-48-8](/img/structure/B14598451.png)
3-(Methylsulfanyl)-5,6-bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylsulfanyl)-5,6-bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine is a complex organic compound characterized by the presence of multiple methylsulfanyl groups attached to a triazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-5,6-bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of microwave-assisted synthesis, which has been shown to be efficient and time-saving. For instance, a mixture of compounds, such as substituted aryl amine and substituted benzaldehyde, can be irradiated in a microwave reactor at 300W and 110°C for a few minutes . This method often results in high yields and shorter reaction times compared to conventional heating methods.
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-assisted synthesis process or using other high-throughput methods to ensure consistent quality and yield. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
化学反応の分析
Types of Reactions
3-(Methylsulfanyl)-5,6-bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
科学的研究の応用
3-(Methylsulfanyl)-5,6-bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Methylsulfanyl)-5,6-bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-(Methylsulfanyl)-4-[4-(methylsulfanyl)phenyl]benzene
- 3-(Methylsulfanyl)benzenol
- 1,2-Dimethoxy-3-methylsulfanyl-benzene
Uniqueness
3-(Methylsulfanyl)-5,6-bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine is unique due to its triazine ring structure and multiple methylsulfanyl groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial use.
特性
CAS番号 |
59663-48-8 |
|---|---|
分子式 |
C18H17N3S3 |
分子量 |
371.5 g/mol |
IUPAC名 |
3-methylsulfanyl-5,6-bis(4-methylsulfanylphenyl)-1,2,4-triazine |
InChI |
InChI=1S/C18H17N3S3/c1-22-14-8-4-12(5-9-14)16-17(20-21-18(19-16)24-3)13-6-10-15(23-2)11-7-13/h4-11H,1-3H3 |
InChIキー |
IUKHLXWCCGANQX-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=C(C=C1)C2=C(N=NC(=N2)SC)C3=CC=C(C=C3)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[Ethoxy(dimethyl)silyl]methyl}-2-methylpropan-1-amine](/img/structure/B14598372.png)

![[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)oxy]acetic acid](/img/structure/B14598380.png)


![1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylthio)propyl]-](/img/structure/B14598389.png)

![4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one](/img/structure/B14598405.png)
![2-(3-tert-Butyl-2-methoxyphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14598410.png)




